tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794029
InChI: InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11-
SMILES:
Molecular Formula: C13H17FN2O3
Molecular Weight: 268.28 g/mol

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate

CAS No.:

Cat. No.: VC15794029

Molecular Formula: C13H17FN2O3

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate -

Specification

Molecular Formula C13H17FN2O3
Molecular Weight 268.28 g/mol
IUPAC Name tert-butyl N-[(2E)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate
Standard InChI InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11-
Standard InChI Key OZCAZRSTWYUKCY-WJDWOHSUSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)F
Canonical SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F

Introduction

tert-Butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate is a complex organic compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This compound is notable for its hydroxyimino group and a 4-fluorophenyl moiety, which contribute to its significant biological activity and potential applications in medicinal chemistry.

Synthesis and Industrial Production

The synthesis of tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate typically involves several steps that can be optimized for industrial production using continuous flow reactors to enhance yield and purity. Common reagents used in such syntheses include potassium permanganate and hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.

Biological Activity and Applications

This compound exhibits significant biological activity, particularly in enzyme inhibition and protein interactions. The hydroxyimino group can engage in hydrogen bonding with active site residues of enzymes, while the hydrophobic fluorophenyl moiety facilitates interactions with lipid membranes or hydrophobic pockets in proteins. These interactions make it a candidate for drug development targeting specific pathways.

Research Findings

Research on similar compounds highlights the importance of fluorine substitution in enhancing biological activity. For instance, fluorinated aromatic rings can improve potency and selectivity in enzyme inhibitors . The presence of both a hydroxyimino group and a fluorinated aromatic system in tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate enhances its potential as a pharmaceutical agent by improving binding affinity and selectivity towards biological targets.

Suppliers and Availability

This compound is available from several suppliers, including EvoBlocks, Ltd., Manchester Organics, InFarmatik Bt., and Zerenex Molecular Limited . It is also offered by Alfa Chemistry for experimental and research use .

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